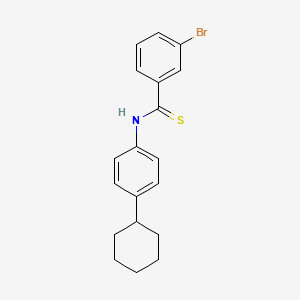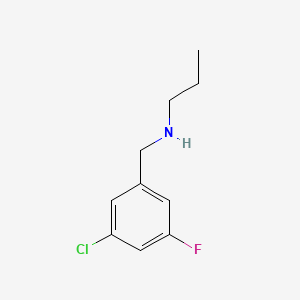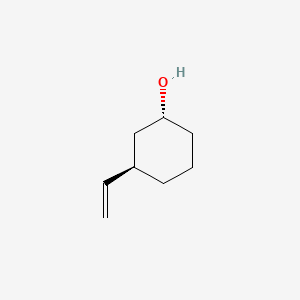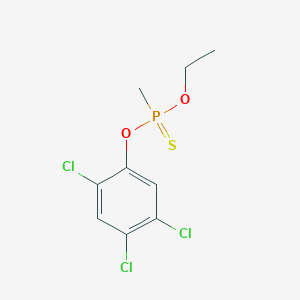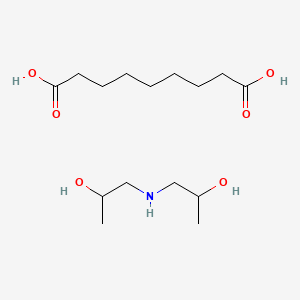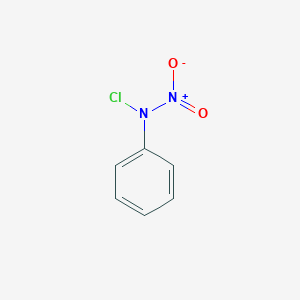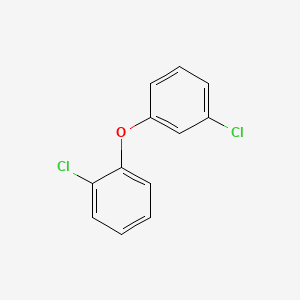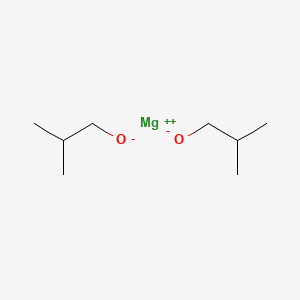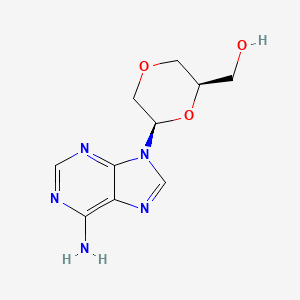
1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- is a complex organic compound with the IUPAC name [(2R,6R)-6-(6-aminopurin-9-yl)-1,4-dioxan-2-yl]methanol This compound is characterized by its unique structure, which includes a dioxane ring and a purine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- typically involves multiple steps, starting with the preparation of the dioxane ring followed by the introduction of the purine base. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other purine derivatives and dioxane-containing molecules. These compounds may share some structural features but differ in their specific functional groups and stereochemistry.
Uniqueness
1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- is unique due to its specific combination of a dioxane ring and a purine base, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations.
Eigenschaften
CAS-Nummer |
104597-36-6 |
|---|---|
Molekularformel |
C10H13N5O3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
[(2R,6R)-6-(6-aminopurin-9-yl)-1,4-dioxan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-4-12-9)15(5-14-8)7-3-17-2-6(1-16)18-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1 |
InChI-Schlüssel |
BMSQVRTUINILTQ-RNFRBKRXSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](CO1)N2C=NC3=C(N=CN=C32)N)CO |
Kanonische SMILES |
C1C(OC(CO1)N2C=NC3=C(N=CN=C32)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




